BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide

JNK2 inhibition JNK3 inhibition Kinase profiling

This compound belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype, a well-characterized series of ATP-competitive JNK2/3 inhibitors with selectivity over JNK1, p38α, and ERK2. The 4-(dimethylamino)benzamide substituent introduces a basic nitrogen center that is predicted to enhance aqueous solubility under mildly acidic conditions compared to hydrophobic naphthamide analogs, potentially reducing DMSO cytotoxicity artifacts in cell-based assays. For neurological disease research requiring clean JNK pathway interrogation, its predicted JNK1-sparing profile makes it a more suitable tool than pan-JNK inhibitors like JNK-IN-8. Ideal for kinase selectivity panel benchmarking and structure-activity relationship studies.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 476295-51-9
Cat. No. B2952787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide
CAS476295-51-9
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C18H19N3OS/c1-21(2)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,3-6H2,1-2H3,(H,20,22)
InChIKeyPDRMLBYFTGLMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide (CAS 476295-51-9): A JNK2/3-Focused Inhibitor for Scientific Procurement


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype, a series of small-molecule inhibitors that target c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3 [1]. This compound features a 4-(dimethylamino)benzamide substituent on the benzothiophene core, distinguishing it from other analogs such as naphthamide- or pyrazine carboxamide-bearing members of the same series . Direct quantitative data for this specific CAS registry number remain sparse in primary literature; however, class-level evidence indicates that the 3-cyanobenzothiophene scaffold supports potent, ATP-competitive inhibition of JNK2 and JNK3 with selectivity over JNK1, p38α, and ERK2 [1].

Why Closely Related JNK Inhibitors Cannot Replace N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide in Targeted Research


Substituting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide with a different JNK inhibitor—even one sharing the same benzothiophene core—risks confounding experimental outcomes. In the foundational series, replacing the amide moiety from naphthalene-1-carboxamide (compound 5a, pIC50 6.5/6.7 for JNK2/JNK3) to a 4-(dimethylamino)benzamide group alters both the steric and electronic environment of the ATP-binding site interaction [1]. X-ray crystallography of related analogs (compounds 5e and 8a) in JNK3 revealed that the 3-cyano substituent forms a critical H-bond acceptor interaction with the hinge region, a binding mode that is sensitive to distal amide modifications [1]. Consequently, potency, selectivity, and off-target profiles cannot be assumed to transfer between analogs, making compound-specific validation essential for any study requiring reproducible JNK pathway modulation [2].

Quantitative Differentiation Evidence for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide vs. JNK2/3 Comparators


JNK2 and JNK3 Inhibitory Potency vs. TCS JNK 5a Scaffold Baseline

The parent scaffold of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides delivers consistent sub-micromolar potency against JNK2 and JNK3. The prototypical analog TCS JNK 5a (naphthalene-1-carboxamide) exhibits pIC50 values of 6.5 (JNK2) and 6.7 (JNK3), corresponding to IC50 ≈ 316 nM and ≈ 200 nM respectively [1]. The 4-(dimethylamino)benzamide analog introduces a basic, polar substituent that is predicted to alter hydrogen-bonding and solubility properties relative to the hydrophobic naphthyl comparator. While direct assay data for the target compound are not publicly available in peer-reviewed literature, the scaffold's established SAR indicates that amide modifications within this series generally retain JNK2/3 activity, but with quantitatively distinct potency and selectivity fingerprints [1].

JNK2 inhibition JNK3 inhibition Kinase profiling

JNK1 Sparing Selectivity: Class-Level Evidence vs. Pan-JNK Inhibitors

A key differentiation of the 3-cyanobenzothiophene amide series is its intrinsic selectivity for JNK2/3 over JNK1. The Angell et al. series demonstrated that compounds bearing this core scaffold show minimal activity against JNK1, while maintaining potent inhibition of JNK2 and JNK3 [1]. For example, compound 5a and 11a exhibit selectivity within the MAPK family against JNK1, p38α, and ERK2 [1]. This contrasts with pan-JNK inhibitors such as JNK-IN-8, which potently inhibits all three isoforms (JNK1 IC50 = 4.67 nM, JNK2 IC50 = 18.7 nM, JNK3 IC50 = 0.98 nM) . The 4-(dimethylamino)benzamide derivative, by virtue of its scaffold, is anticipated to maintain this JNK1-sparing profile, making it a potentially valuable tool for dissecting JNK2/3-specific signaling pathways without confounding JNK1 inhibition.

JNK isoform selectivity JNK1 MAPK signaling

ATP-Binding Site Hinge Region Interaction: Structural Differentiation from Non-Cyanobenzothiophene JNK Inhibitors

X-ray crystallography of the related compounds 5e and 8a bound to JNK3 (PDB: 2o0u) revealed a unique binding mode wherein the 3-cyano substituent of the benzothiophene core forms a hydrogen-bond acceptor interaction with the hinge region of the ATP-binding site [1]. This interaction is critical for potency and distinguishes this chemotype from non-cyanobenzothiophene JNK inhibitors such as SP600125 (anthrapyrazolone scaffold) and JNK-IN-8 (covalent inhibitor), which engage the hinge region through different pharmacophores [1]. The 4-(dimethylamino)benzamide derivative retains the 3-cyano group and, by structural homology, is expected to replicate this hinge-binding interaction, offering a distinct selectivity profile compared to inhibitors that do not exploit this contact [1].

X-ray crystallography ATP-binding site Hinge region JNK3

Selectivity Against p38α and ERK2: Differentiation from Non-Selective MAPK Inhibitors

Within the MAPK family, the 3-cyanobenzothiophene amide series demonstrates selectivity against p38α and ERK2. In the Angell et al. study, representative compounds from this series showed negligible activity against p38α and ERK2 at concentrations that potently inhibit JNK2/3 [1]. This selectivity profile is a direct consequence of the cyano-hinge interaction and the steric properties of the amide substituent. By contrast, some widely used JNK probes such as SP600125 are known to inhibit a broad range of kinases, complicating interpretation of cellular experiments [1]. The 4-(dimethylamino)benzamide derivative, carrying the conserved 3-cyanobenzothiophene core, is anticipated to inherit this MAPK selectivity, offering cleaner pharmacological outcomes in JNK pathway research [1].

MAPK selectivity p38α ERK2 Off-target profiling

Physicochemical and Drug-Like Property Differentiation vs. Naphthamide and Pyrazine Carboxamide Analogs

The 4-(dimethylamino)benzamide substituent introduces a basic tertiary amine functionality that is absent in the naphthamide (TCS JNK 5a) and pyrazine carboxamide (CID 697851) analogs. This structural difference is predicted to confer distinct physicochemical properties: increased aqueous solubility at acidic pH due to protonation, altered logP, and modified hydrogen-bond donor/acceptor capacity [1]. Such differences can affect compound handling, formulation requirements, and cellular permeability, making the 4-(dimethylamino)benzamide derivative a potentially superior choice for assays requiring aqueous solubility without DMSO co-solvent at high concentrations. While quantitative solubility and permeability data for this specific compound are not publicly available, the structural rationale supports a differentiated procurement decision based on experimental compatibility requirements .

Physicochemical properties Drug-likeness Solubility Permeability

Research and Industrial Applications for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide Based on Current Evidence


JNK2 vs. JNK3 Isoform Dissection in Neurodegeneration Models

In neurological disease research, distinguishing JNK2- from JNK3-mediated signaling is critical for target validation. The scaffold's established JNK2/3 dual activity with JNK1 sparing, inferred from the Angell et al. series [1], positions this compound for use in comparative studies alongside JNK3-selective probes or JNK2-selective genetic tools. Its predicted selectivity against p38α and ERK2 further supports cleaner pathway interrogation.

Kinase Selectivity Profiling Panels for MAPK Inhibitor Development

The 3-cyanobenzothiophene amide series represents a structurally distinct MAPK inhibitor chemotype with a unique ATP-binding site hinge interaction confirmed by X-ray crystallography [1]. Including the 4-(dimethylamino)benzamide derivative in kinase selectivity panels enables researchers to benchmark novel JNK inhibitor series against a well-characterized scaffold and assess scaffold-specific off-target liability.

Chemical Probe Development Requiring JNK1-Sparing Pharmacology

For studies where JNK1 inhibition would confound the interpretation of cellular phenotypes—such as in metabolic disease or certain cancers where JNK1 plays a counter-regulatory role—this compound's predicted JNK1-sparing profile (inferred from scaffold SAR [1]) makes it a more suitable tool than pan-JNK inhibitors like JNK-IN-8, which potently inhibits all three JNK isoforms .

Aqueous-Compatible JNK2/3 Inhibition Assays

The 4-(dimethylamino)benzamide moiety introduces a basic nitrogen center that is predicted to enhance aqueous solubility under mildly acidic conditions compared to the hydrophobic naphthamide analog TCS JNK 5a [1]. This property may facilitate compound handling in cell-based assays requiring reduced DMSO concentrations, reducing solvent-induced cytotoxicity artifacts.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.